

In-Depth Technical Guide: Physicochemical Properties of CAS 1926163-38-3

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Compound of Interest

Compound Name: (D-Ser(tBu)₆,D-Leu₇,Azagly₁₀)-
LHRH

Cat. No.: B6337200

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 1926163-38-3 identifies a synthetic peptide analogue of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). It is chemically designated as [7-D-Leucine]goserelin and is recognized as Goserelin EP Impurity L. [1][2][3] This molecule plays a significant role in reproductive endocrinology research and is utilized as a reference standard in the development and quality control of pharmaceutical products.[4][5] This technical guide provides a comprehensive overview of the known physicochemical properties of CAS 1926163-38-3, details on relevant experimental protocols, and a visualization of its associated signaling pathway.

Physicochemical Properties

The physicochemical characteristics of a peptide are critical determinants of its biological activity, stability, and pharmacokinetic profile. The following tables summarize the available quantitative data for CAS 1926163-38-3. It is important to note that some of these values are predicted through computational models due to a lack of publicly available experimental data.

Table 1: General and Chemical Properties

Property	Value	Source
CAS Number	1926163-38-3	[1] [2] [6]
Synonyms	(D-Ser(tBu) ₆ ,D-Leu ₇ ,Azagly ₁₀)-LHRH, Goserelin EP Impurity L, [7-D-Leucine]goserelin	[2] [3] [7]
Molecular Formula	C ₅₉ H ₈₄ N ₁₈ O ₁₄	[3] [4] [8]
Molecular Weight	1269.43 g/mol	[3] [4] [9]
Sequence	{Pyr}-His-Trp-Ser-Tyr-{d-Ser(tBu)}-{d-Leu}-Arg-Pro-{Azagly}-NH ₂	[6] [7]

Table 2: Physical and Chemical Characteristics

Property	Value	Source
Physical State	Not specified, likely a solid	[1]
Color	Not specified	[1]
Density (Predicted)	1.50 ± 0.1 g/cm ³	[7]
pKa (Predicted)	9.82 ± 0.15	[7]
Solubility	Soluble in water	[10]
Storage Temperature	< -15°C; 2-8°C in a well-closed container	[8] [10]

Experimental Protocols

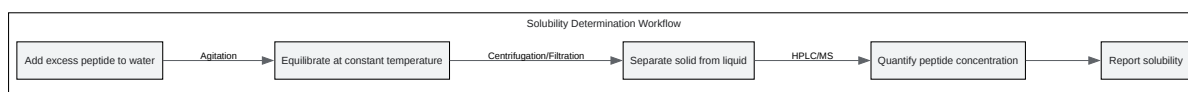
Detailed, substance-specific experimental protocols for determining the physicochemical properties of CAS 1926163-38-3 are not publicly available. However, the following sections describe generalized, standard methodologies that are broadly applicable to peptide analysis.

Determination of Solubility

A standard protocol to determine the aqueous solubility of a peptide like CAS 1926163-38-3 involves the following steps:

- **Preparation of a Saturated Solution:** An excess amount of the peptide is added to a known volume of purified water (e.g., Milli-Q) in a sealed vial.
- **Equilibration:** The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Separation of Undissolved Peptide:** The solution is centrifuged or filtered (using a filter that does not bind the peptide) to remove any solid material.
- **Quantification:** The concentration of the dissolved peptide in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. The solubility is then reported in units such as mg/mL or μM .

A workflow for this process is illustrated below.



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Solubility Determination Workflow

Prediction of pKa and Density

The provided pKa and density values are predicted, likely using computational software. These predictions are based on the chemical structure of the molecule and employ algorithms that analyze functional groups and their expected contributions to the overall properties. While

experimental determination is the gold standard, computational predictions are valuable in the early stages of drug development.

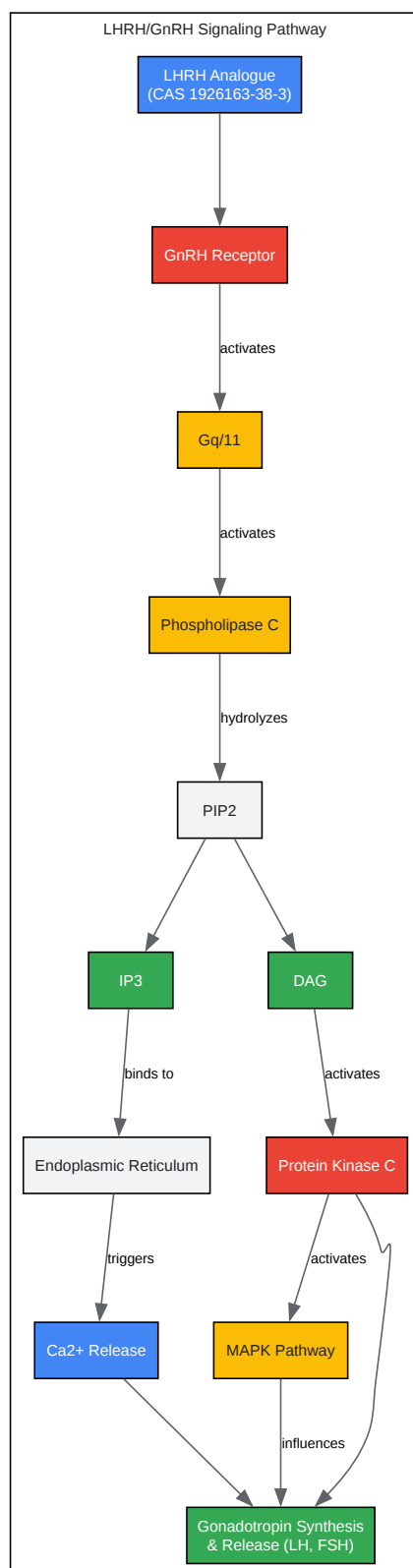
Biological Context: The LHRH Signaling Pathway

As an analogue of Luteinizing Hormone-Releasing Hormone (LHRH), CAS 1926163-38-3 is expected to interact with the GnRH receptor. The LHRH/GnRH signaling pathway is a critical regulator of the reproductive axis. The binding of LHRH (or its analogues) to the GnRH receptor on pituitary gonadotroph cells initiates a cascade of intracellular events.

The GnRH receptor is a G-protein coupled receptor (GPCR). Upon ligand binding, it primarily couples to the Gq/11 alpha subunit. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca^{2+}). The increase in intracellular Ca^{2+} concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the synthesis and release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This signaling cascade can also involve the activation of the mitogen-activated protein kinase (MAPK) pathway, further influencing gene expression related to gonadotropin production.

The following diagram illustrates this signaling pathway.



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LHRH/GnRH Signaling Pathway

Conclusion

CAS 1926163-38-3 is a well-defined LHRH analogue with a known chemical structure and several predicted physicochemical properties. While comprehensive experimental data on its physical characteristics are limited in the public domain, its biological context within the LHRH signaling pathway is well-understood. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and reproductive science. Further experimental investigation is warranted to fully characterize its physicochemical profile.

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